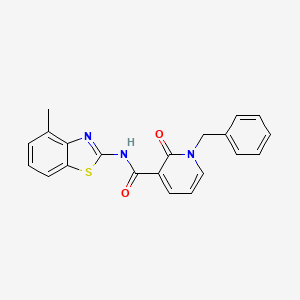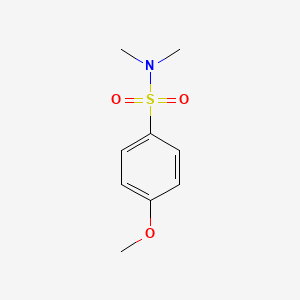![molecular formula C16H28N2O2 B2384858 Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2137787-12-1](/img/structure/B2384858.png)
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azabicyclo compounds and has a unique structure that makes it an interesting target for drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves the reaction of tert-butyl 2-azabicyclo[3.2.0]heptane-2-carboxylate with piperidine in the presence of a suitable catalyst.
Starting Materials
Tert-butyl 2-azabicyclo[3.2.0]heptane-2-carboxylate, Piperidine
Reaction
To a stirred solution of tert-butyl 2-azabicyclo[3.2.0]heptane-2-carboxylate in a suitable solvent, add piperidine and a suitable catalyst., Heat the reaction mixture to a suitable temperature and stir for a suitable time., Cool the reaction mixture and extract the product with a suitable solvent., Purify the product by column chromatography or recrystallization.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been shown to have significant biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and has been shown to have potential as a treatment for other neurodegenerative disorders. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of other diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate. One area of research could focus on developing more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of research could focus on exploring the potential therapeutic applications of this compound for other diseases such as cancer and cardiovascular disease. Finally, future research could focus on developing new synthetic methods for the production of this compound that are more efficient and cost-effective.
Applications De Recherche Scientifique
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have significant activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a loss of cholinergic neurons in the brain.
Propriétés
IUPAC Name |
tert-butyl 1-piperidin-3-yl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-10-7-12-6-8-16(12,18)13-5-4-9-17-11-13/h12-13,17H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHIQQCLWWJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CC2)C3CCCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)
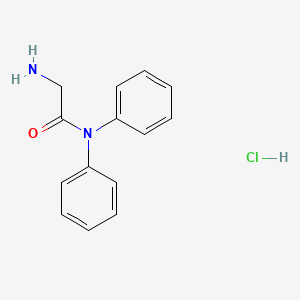
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
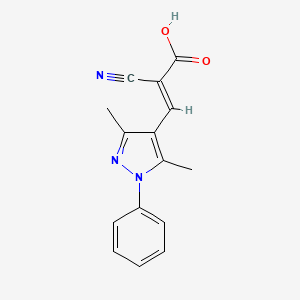
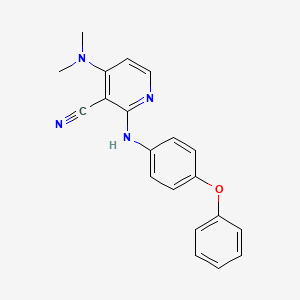
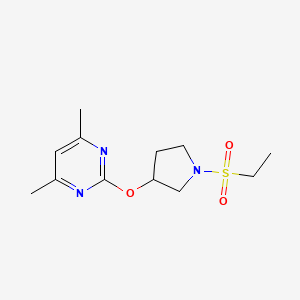
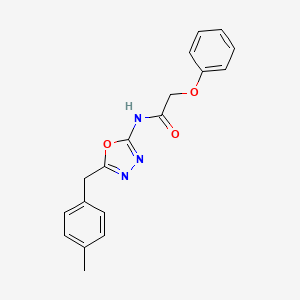
![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
